3-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms, and is further functionalized with piperazine, pyrazole, and benzenesulfonyl groups.
Preparation Methods
The synthesis of 3-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the pyridazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the piperazine moiety: This step involves the reaction of the pyridazine core with piperazine derivatives.
Functionalization with the benzenesulfonyl group: This is typically done through sulfonation reactions using reagents like benzenesulfonyl chloride.
Attachment of the pyrazole ring: This can be achieved through condensation reactions with appropriate pyrazole precursors.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Condensation: The compound can participate in condensation reactions with other organic molecules to form larger, more complex structures.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
3-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
3-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can be compared with other similar compounds, such as:
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also contain a piperazine moiety and exhibit various biological activities.
Pyrazoline derivatives: These compounds have a pyrazole ring and are known for their diverse pharmacological properties.
Benzisothiazole derivatives: These compounds feature a benzisothiazole ring and are used in various medicinal applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
3-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S/c1-2-28-16-4-6-17(7-5-16)29(26,27)24-14-12-23(13-15-24)18-8-9-19(22-21-18)25-11-3-10-20-25/h3-11H,2,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJTWIREWRUQGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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